molecular formula C19H19FN2O2S2 B11520621 Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate

Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate

Cat. No.: B11520621
M. Wt: 390.5 g/mol
InChI Key: SZLKPRYOAXRZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting 2-fluorobenzaldehyde with cysteine in the presence of a suitable catalyst under reflux conditions.

    Carbothioylation: The thiazolidine intermediate is then reacted with carbon disulfide and a base such as potassium hydroxide to introduce the carbothioyl group.

    Coupling with Benzoate: The final step involves coupling the thiazolidine-carbothioyl intermediate with ethyl 4-aminobenzoate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the benzoate ester can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[2-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate: Similar structure but with a different position of the fluorine atom.

    Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-{[2-(2-methylphenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, potentially leading to improved therapeutic effects.

Properties

Molecular Formula

C19H19FN2O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 4-[[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino]benzoate

InChI

InChI=1S/C19H19FN2O2S2/c1-2-24-18(23)13-7-9-14(10-8-13)21-19(25)22-11-12-26-17(22)15-5-3-4-6-16(15)20/h3-10,17H,2,11-12H2,1H3,(H,21,25)

InChI Key

SZLKPRYOAXRZIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.